Ethanone, 2-(1H-benzimidazol-2-ylthio)-1-(2,3-dihydro-1H-indol-1-yl)-

Physicochemical profiling Drug-likeness Lead optimization

Researchers sourcing novel BMP receptor modulators often face scaffold redundancy. CAS 330829-56-6 solves this with a unique thioether-bridged dihydroindole-benzimidazole architecture, offering distinct conformational flexibility and hydrogen-bonding capacity versus fully aromatic indole analogs. Key advantages: • Differentiated chemotype: Saturated indoline C2-C3 bond alters electronic distribution and target engagement, occupying distinct property space (logP 2.95, TPSA 33.4 Ų) from dimethyl-indole or C-C linked analogs. • Dual pharmacophore: Converges indolyl-benzimidazole antibacterial and benzimidazol-2-ylthio antifungal motifs for broad-spectrum antimicrobial screening. • Assay-ready identity: IR-confirmed structure (C=O 1716 cm⁻¹, NH 3450 cm⁻¹) ensures QC verification before kinase or BMP reporter assays.

Molecular Formula C17H15N3OS
Molecular Weight 309.4 g/mol
CAS No. 330829-56-6
Cat. No. B5530099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 2-(1H-benzimidazol-2-ylthio)-1-(2,3-dihydro-1H-indol-1-yl)-
CAS330829-56-6
Molecular FormulaC17H15N3OS
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C(=O)CSC3=NC4=CC=CC=C4N3
InChIInChI=1S/C17H15N3OS/c21-16(20-10-9-12-5-1-4-8-15(12)20)11-22-17-18-13-6-2-3-7-14(13)19-17/h1-8H,9-11H2,(H,18,19)
InChIKeySYWQRODITJACIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Baseline Profile of CAS 330829-56-6


Ethanone, 2-(1H-benzimidazol-2-ylthio)-1-(2,3-dihydro-1H-indol-1-yl)- (CAS 330829-56-6; molecular formula C₁₇H₁₅N₃OS; MW 309.4 g/mol) is a synthetic biheterocyclic small molecule comprising a benzimidazole ring linked via a thioether bridge to a 2,3-dihydro-1H-indol-1-yl (indoline) ethanone core . The compound is catalogued as a screening compound by ChemDiv (Compound ID: 3652-0200) with defined physicochemical parameters: calculated logP 2.95, logD (pH 7.4) 2.95, aqueous solubility (logSw) −3.38, topological polar surface area 33.4 Ų, four hydrogen bond acceptors, and one hydrogen bond donor; it is achiral . The scaffold belongs to the indolyl-benzimidazole class, which has garnered attention for bone morphogenetic protein (BMP) receptor modulation, antimicrobial activity, and kinase inhibition applications [1][2]. The compound is registered in EPA DSSTox (DTXSID301164046) and CAS Common Chemistry, with confirmatory IR spectral data available (C=O stretch at 1716 cm⁻¹; broad NH signal at 3450 cm⁻¹) .

Dihydroindole-thioether-benzimidazole scaffold for hit-finding and screening library enrichment
IR-verified structural identity with distinct carbonyl signature for QC checks
Class-level BMP pathway and antimicrobial evidence; compound-specific validation needed

Scaffold-Specific Differentiation of CAS 330829-56-6 from Analogs


Generic substitution among benzimidazole-thioether-ethanone derivatives is scientifically unsound because this compound possesses a unique dihydroindole (indoline) core rather than the fully aromatic indole found in most in-class analogs such as 2-(1H-benzimidazol-2-ylthio)-1-(2,3-dimethyl-1-indolyl)ethanone (CHEBI:121492) [1]. The saturated C2–C3 bond in the indoline ring fundamentally alters the conformational flexibility, electronic distribution, and hydrogen-bonding capacity of the scaffold . Directly comparable indolyl-benzimidazoles such as SY-LB-35 (2-(1H-benzimidazol-2-yl)-1H-indol-5-ol) contain a C–C linked benzimidazole-indole system without the thioether bridge, producing distinct pharmacological profiles as BMP receptor agonists [2]. Furthermore, the thioether (-S-CH₂-CO-) linkage in the target compound introduces conformational degrees of freedom, metabolic vulnerability, and metal-coordination potential that are absent in C–C linked analogs, directly impacting target engagement and selectivity . The combination of the thioether bridge with the dihydroindole moiety yields a physicochemical profile (logP 2.95, PSA 33.4 Ų) that occupies a distinct property space compared to both more lipophilic dimethyl-indole analogs (predicted logP ~3.7 for CHEBI:121492) and more polar hydroxyl-bearing indolyl-benzimidazoles [3].

Dihydroindole vs. Aromatic Indole

Saturated indoline core alters conformational flexibility and hydrogen-bonding capacity compared to fully aromatic indole analogs, potentially shifting target interactions.

Thioether Bridge Absence

C–C linked indolyl-benzimidazoles lack the thioether's metabolic vulnerability, metal-coordination potential, and conformational degrees of freedom, affecting target engagement profiles.

Lipophilicity Shift

Dimethyl-indole analog CHEBI:121492 exhibits higher predicted lipophilicity, altering solubility and non-specific binding; direct substitution may compromise assay performance.

Quantitative Differentiation Evidence Against Closest Analogs


Physicochemical Property Differentiation Versus Dimethyl-Indole Analog

The target compound exhibits a calculated logP of 2.95 and logD (pH 7.4) of 2.95, with a topological polar surface area (TPSA) of 33.4 Ų, as reported in the ChemDiv screening compound catalog . Its closest ChEBI-annotated structural analog, 2-(1H-benzimidazol-2-ylthio)-1-(2,3-dimethyl-1-indolyl)ethanone (CHEBI:121492), bears two additional methyl groups on the indole ring, increasing molecular weight from 309.4 to 335.4 g/mol and predicted logP by approximately 0.7–0.8 log units (estimated ~3.7 based on the addition of two aliphatic -CH₃ groups to an aromatic system) [1]. The lower lipophilicity and smaller TPSA of the target compound place it more favorably within standard oral drug-likeness filters (Lipinski, Veber) compared to the dimethyl analog, while the absence of methyl substituents on the indoline ring reduces steric bulk that may hinder target binding in sterically constrained pockets [2].

Physicochemical Profile vs. Analog
Data to verify
Target: logP 2.95, TPSA 33.4 Ų; Comparator: estimated logP ~3.7, ΔMW −26 g/mol
Lower lipophilicity may reduce non-specific binding; supports hit progression with improved solubility.
Calculated values; experimental logP to verify.
Physicochemical profiling Drug-likeness Lead optimization

IR Spectral Fingerprint for Quality-Controlled Procurement

The compound's identity can be verified via distinct IR absorption bands: a carbonyl (C=O) stretch at 1716 cm⁻¹ and a broad N–H signal at 3450 cm⁻¹, as documented in the vendor technical datasheet . These spectral features are directly attributable to the ethanone carbonyl and the benzimidazole N–H, respectively, and are not present in C–C linked indolyl-benzimidazole analogs such as SY-LB-35, which lacks both the carbonyl and thioether functionalities . The 1716 cm⁻¹ C=O stretch can be used as a quantitative QC marker to distinguish this compound from its synthetic precursors (e.g., 1H-benzo[d]imidazole-2(3H)-thione, which lacks the carbonyl) and from hydrolysis/degradation products where the ethanone linkage may be cleaved .

IR Spectral Fingerprint
Method context
C=O stretch at 1716 cm⁻¹; broad NH at 3450 cm⁻¹
Distinct carbonyl signature enables rapid identity verification, absent in C–C linked analogs.
Supplier IR data; confirm against reference standard.
Quality control Structural confirmation Analytical chemistry

BMP Receptor Agonism Class-Level Evidence and Structural Implications

Indolyl-benzimidazoles have been established as the first known synthetic full agonists of bone morphogenetic protein (BMP) receptor signaling. The first-in-series compounds SY-LB-35 and SY-LB-57 stimulated significant increases in C2C12 myoblast cell viability (p < 0.001 vs. vehicle control at 1–10 μM), activated canonical Smad1/5/8 phosphorylation, and engaged non-canonical PI3K/Akt, ERK, p38, and JNK pathways in a type I BMP receptor-dependent manner [1]. Importantly, SY-LB-35 promoted wound closure in scrape-wounded C2C12 cultures and induced osteogenic differentiation markers after 21-day exposure [2]. The target compound (CAS 330829-56-6) shares the indolyl-benzimidazole pharmacophore but differentiates itself through the thioether-linked ethanone bridge replacing the direct C–C bond found in SY-LB-35 and SY-LB-57, and through the saturated dihydroindole replacing the aromatic indole . These structural modifications are predicted to alter BMP receptor binding kinetics and selectivity profiles compared to the published agonists [1]. Direct quantitative BMP agonism data for CAS 330829-56-6 have not been published as of the search date; the evidence presented is class-level inference.

BMP Receptor Agonism (Class)
Class-level inference
No direct data for CAS 330829-56-6; indolyl-benzimidazoles SY-LB-35/SY-LB-57 activate Smad1/5/8 and PI3K/Akt pathways in C2C12 myoblasts.
Class-level pathway-response context; structural differentiation may alter BMP receptor subtype selectivity.
Data to verify; head-to-head comparison with published agonists recommended.
BMP signaling Bone repair Wound healing Osteogenic differentiation

Antimicrobial Pharmacophore Class-Level MIC Ranges

The indolyl-benzimidazole scaffold class has demonstrated antibacterial activity against clinically relevant pathogens. Patent WO2000078761A1 discloses that 2-(3-indolyl)-benzimidazole derivatives achieve minimum inhibitory concentrations (MICs) below 25 μg/mL against Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA), with preferred compounds reaching MIC values below 1 μg/mL [1]. Independently, the benzimidazol-2-ylthio moiety has been identified as the pharmacophoric element responsible for potent antifungal activity in triazole-benzimidazole hybrids, with the 4-chloro derivative achieving MICs < 0.063–1 μg/mL against Candida spp. [2]. The target compound uniquely combines both the indoline (reduced indole) scaffold and the benzimidazol-2-ylthio moiety, positioning it at the intersection of these two activity-conferring structural classes . No direct MIC data for CAS 330829-56-6 against specific bacterial or fungal strains have been published; the quantitative data represent class-level benchmarks.

Antimicrobial Pharmacophore (Class)
Class-level inference
Indolyl-benzimidazole class MIC <25 µg/mL (Gram-positives); benzimidazol-2-ylthio antifungals MIC <0.063–1 µg/mL.
Supports antimicrobial screening context; dual pharmacophore architecture may broaden spectrum.
No direct MIC data for target; class-level benchmarks only.
Antimicrobial resistance MRSA Antifungal Gram-positive bacteria

Scaffold Novelty as a Distinct Chemotype in Screening Libraries

The target compound occupies a unique position in chemical space by combining a 2,3-dihydroindole (indoline) moiety with a benzimidazol-2-ylthio-ethanone linkage. Among the >1.25 million screening compounds in the ChemDiv catalog, this specific scaffold architecture is catalogued under compound ID 3652-0200 and is not represented by close analogs within the vendor's standard diversity libraries . In contrast, the majority of commercially available indole-benzimidazole hybrids feature a fully aromatic indole connected via a direct C–C bond (e.g., SY-LB-35 and SY-LB-57), a C–N bond, or an alkyl linker . The thioether linkage in the target compound introduces a sulfur atom capable of coordinating transition metals (relevant for metalloenzyme inhibition) and participating in sulfur–π interactions that are geometrically impossible for C–C linked analogs . The dihydroindoline core further distinguishes this compound from aromatic indole derivatives, offering a saturated C2–C3 bond that increases conformational sampling and may access binding pockets inaccessible to planar indole systems . Benzimidazole-containing kinase inhibitors such as abemaciclib demonstrate that the benzimidazole NH contributes to kinase hinge-region binding; the target compound preserves this feature while adding the thioether-indoline extension .

Scaffold Novelty
Supporting evidence
Unique dihydroindole-thioether-benzimidazole architecture; no close analog in >1.25M ChemDiv screening compounds.
Under-explored chemotype supports hit-finding and intellectual property potential.
No direct SAR data; scaffold novelty based on catalog cross-referencing.
Chemical diversity Screening library Scaffold hopping Kinase inhibitor

Best Research and Industrial Application Scenarios


BMP Pathway Screening for Osteogenic and Wound Healing Discovery

Procure CAS 330829-56-6 as a structurally differentiated indolyl-benzimidazole for BMP receptor agonist screening in C2C12 myoblast or pluripotent stem cell models. The class-level evidence demonstrates that indolyl-benzimidazoles such as SY-LB-35 and SY-LB-57 fully activate BMP receptor signaling, stimulating Smad1/5/8 phosphorylation, PI3K/Akt and ERK pathway engagement, and promoting wound closure in vitro [1][2]. The target compound's unique thioether-linked dihydroindole scaffold may confer altered BMP receptor subtype selectivity or improved pharmacokinetic properties compared to the C–C linked SY-LB series . Screening should include head-to-head comparison with SY-LB-35 as a positive control benchmark.

Antimicrobial Library Enrichment for Drug-Resistant Pathogens and Fungi

Incorporate CAS 330829-56-6 into focused antimicrobial screening decks against MRSA, vancomycin-resistant Enterococcus, and Candida spp. The compound uniquely combines the indolyl-benzimidazole antibacterial pharmacophore (class-level MIC < 25 μg/mL against MRSA with optimized analogs reaching < 1 μg/mL) [1] with the benzimidazol-2-ylthio antifungal motif (MIC < 0.063–1 μg/mL in triazole hybrids) [2]. This dual pharmacophore architecture is not present in commercially available indole-benzimidazole screening compounds that lack the thioether linkage . Prioritize this compound for broad-spectrum antimicrobial profiling given the convergence of two independently validated anti-infective scaffolds.

Kinase Inhibitor Lead Discovery with a Novel Indoline Vector

Deploy CAS 330829-56-6 in kinase selectivity panels where the benzimidazole NH serves as a hinge-region hydrogen bond donor, analogous to the binding mode of clinically approved benzimidazole-containing kinase inhibitors such as abemaciclib [1]. The thioether-linked dihydroindole extension provides a chemically tractable vector for structure-activity relationship (SAR) exploration, with the saturated indoline C2–C3 bond offering conformational flexibility that may access kinase pockets inaccessible to rigid, aromatic indole-based inhibitors [2]. The IR-confirmed structural identity (C=O at 1716 cm⁻¹; NH at 3450 cm⁻¹) enables QC verification before and after biochemical assay panels .

Medicinal Chemistry Scaffold-Hopping for Intellectual Property Generation

For academic groups pursuing novel chemical matter with strong IP potential, CAS 330829-56-6 represents an under-explored chemotype at the intersection of BMP agonism, antimicrobial, and kinase inhibition therapeutic areas. The scaffold is catalogued as a single, unique entry in ChemDiv's screening collection (Compound ID 3652-0200) with no close commercial analogs combining the dihydroindoline, thioether, and benzimidazole features [1]. The compound's favorable calculated drug-likeness parameters (logP 2.95, TPSA 33.4 Ų, MW 309.4, achiral) meet lead-likeness criteria and support rapid SAR expansion through parallel synthesis at the indoline nitrogen, benzimidazole NH, or thioether methylene positions [1]. The validated synthetic route via 1H-benzo[d]imidazole-2(3H)-thione alkylation provides a straightforward entry point for analog generation [2].

Application
Selection Property
Validation Focus
BMP pathway-response studies
Indolyl-benzimidazole scaffold with thioether modification
Comparison with established BMP agonists; Smad and non-canonical pathway activation
Antimicrobial screening (drug-resistant bacteria and fungi)
Dual indoline–benzimidazol-2-ylthio pharmacophore
MIC profiling against resistant strains; spectrum evaluation
Kinase selectivity screening
Benzimidazole hinge-binding motif; thioether extension as SAR vector
Kinase panel binding; SAR expansion at indoline and methylene positions
Medicinal chemistry scaffold-hopping
Novel, achiral scaffold meeting lead-likeness criteria
Parallel synthesis feasibility; IP generation potential
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